molecular formula C9H5ClN4 B3040116 4-Azido-2-chloroquinoline CAS No. 157027-30-0

4-Azido-2-chloroquinoline

Cat. No.: B3040116
CAS No.: 157027-30-0
M. Wt: 204.61 g/mol
InChI Key: GYQMOFQERVBSFX-UHFFFAOYSA-N
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Description

4-Azido-2-chloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-2-chloroquinoline typically involves the introduction of the azido group into a pre-formed 2-chloroquinoline scaffold. One common method is the nucleophilic substitution reaction where 2-chloroquinoline is treated with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds as follows:

2-Chloroquinoline+NaN3This compound+NaCl\text{2-Chloroquinoline} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaCl} 2-Chloroquinoline+NaN3​→this compound+NaCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, safety measures are crucial due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2-chloroquinoline can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products:

    Reduction: 4-Amino-2-chloroquinoline.

    Substitution: Various substituted quinoline derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-Azido-2-chloroquinoline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Azido-2-chloroquinoline depends on its specific application. For instance, in biological systems, the azido group can be metabolically activated to form reactive intermediates that interact with cellular targets. The chloro group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

    4-Azidoquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloroquinoline: Lacks the azido group, limiting its potential for cycloaddition reactions.

    4-Amino-2-chloroquinoline: A reduction product of 4-Azido-2-chloroquinoline with different chemical properties.

Uniqueness: this compound is unique due to the presence of both azido and chloro groups, which confer distinct reactivity and potential applications. The azido group allows for cycloaddition reactions, while the chloro group provides a site for further functionalization.

Properties

IUPAC Name

4-azido-2-chloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-9-5-8(13-14-11)6-3-1-2-4-7(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQMOFQERVBSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312394
Record name 4-Azido-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157027-30-0
Record name 4-Azido-2-chloroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157027-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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